molecular formula C39H59N9O8S B118525 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid CAS No. 149234-06-0

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No. B118525
M. Wt: 814 g/mol
InChI Key: CCHSWWYUHREZCY-JNRWAQIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding how the compound is made. This could involve multiple steps, each with different starting materials and conditions .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can help understand its reactivity and stability .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Computational Peptidology and Antifungal Tripeptides

A study explored the chemical reactivity of peptides, including a group of new antifungal tripeptides, one of which closely resembles the complex amino acid in your query. This research utilized conceptual density functional theory for calculating molecular properties and structures, focusing on the reactivity descriptors and predicting the pKa values for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Novel Synthons in Peptide Synthesis

In another study, researchers described the synthesis of a novel 2H-azirin-3-amine, used as a building block for dipeptides. This work demonstrates the utility of such compounds in synthesizing model peptides, highlighting their potential in creating diverse peptide structures (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

X-Ray Structure Determination in Peptide Analysis

A 1976 study used X-ray crystallography to determine the structure of a component in bestatin, a compound with a structure related to the complex amino acid. This method allowed for precise stereochemical determination, contributing to a deeper understanding of peptide structures (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Facile Synthesis of Amino Acids in Pharmaceuticals

A research conducted in 1992 presented a method for the stereoselective preparation of amino acids, which are key components in pharmaceuticals like Amastatin and Bestatin. These methods contribute to the efficient synthesis of complex amino acids and their derivatives (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

Asymmetric Synthesis in Medicinal Chemistry

The synthesis of amino acid derivatives has significant implications in medicinal chemistry, particularly for HIV protease inhibitors. A study showcased the synthesis of an amino acid derivative, emphasizing its relevance in the development of treatments for diseases like HIV (Shibata, Itoh, & Terashima, 1998).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This information is typically found in safety data sheets .

Future Directions

This involves predicting or suggesting areas of future research. This could be based on current limitations or unanswered questions about the compound .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHSWWYUHREZCY-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

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